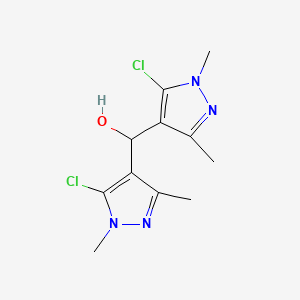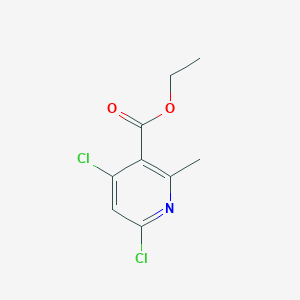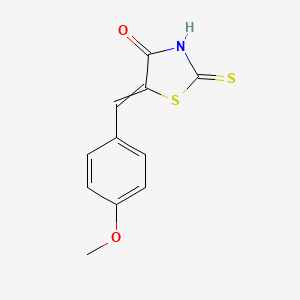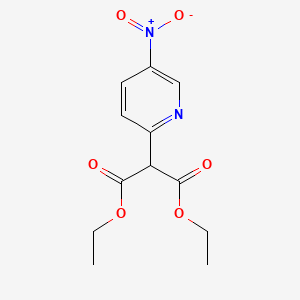
4-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)benzene-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)benzene-1-sulfonyl chloride, also known as 4-CFTPC, is a sulfonyl chloride compound with a variety of applications in organic synthesis. It is a common reagent in organic synthesis and has been used in a wide range of reactions, including oxidation, cyclization, and condensation reactions. In addition, 4-CFTPC is a useful reagent for the synthesis of various organic compounds, including heterocycles and peptides. It is also used as a catalyst in the synthesis of various organic compounds.
Applications De Recherche Scientifique
Chlorination and Oxidation Studies
Research on similar sulfur-containing heterocyclic compounds has shown that chlorination processes can lead to various transformations, including the introduction of chlorine atoms into different positions within the molecule or cleavage to form new derivatives. Oxidation with agents like hydrogen peroxide can convert these compounds into their corresponding sulfones, demonstrating the reactivity and potential for modification of such compounds in synthetic chemistry applications (Moshchitskii et al., 1972).
Antimicrobial Activity
A series of compounds synthesized from reactions involving similar chlorophenyl and sulfonyl chloride structures were tested for their antibacterial and antifungal activities. These studies highlight the potential biomedical applications of such compounds, particularly in developing new antimicrobial agents (Shah et al., 2014).
Catalysis in Organic Synthesis
Sulfonic acid-functionalized pyridinium chloride has been used as an efficient and recyclable catalyst in the one-pot synthesis of heterocyclic compounds, demonstrating the utility of similar compounds in facilitating organic reactions (Zare et al., 2015).
Structural Analysis in Crystallography
The structural analysis of compounds containing the trifluoromethylpyridinyl moiety, like fluazinam, provides insights into the molecular geometry, hydrogen bonding, and three-dimensional network formations in crystals. Such studies are essential for understanding the physical properties and stability of these compounds (Jeon et al., 2013).
Advanced Material Synthesis
Research on the synthesis of fluorinated polyamides containing pyridine and sulfone moieties illustrates the application of such compounds in developing new materials with desirable properties like solubility, thermal stability, and mechanical strength. These materials have potential applications in high-performance polymers and coatings (Liu et al., 2013).
Dipole Moment Studies
The analysis of the dipole moment of compounds similar to 2-chloropyridine-5-sulphonyl chloride provides valuable information on the molecular orientation and electronic distribution, which is crucial for understanding the reactivity and interaction of these compounds with other molecules (Lumbroso et al., 1983).
Propriétés
IUPAC Name |
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxybenzenesulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl2F3NO3S/c13-10-5-7(12(15,16)17)6-18-11(10)21-8-1-3-9(4-2-8)22(14,19)20/h1-6H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEQIUPPXYAOTSF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=N2)C(F)(F)F)Cl)S(=O)(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl2F3NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20382411 |
Source


|
| Record name | 4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20382411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)benzene-1-sulfonyl chloride | |
CAS RN |
338422-71-2 |
Source


|
| Record name | 4-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy]benzenesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338422-71-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20382411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![6-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)hexanoic acid](/img/structure/B1351078.png)

![N-[(2-Chloropyridin-4-yl)methyl]-N-methylamine](/img/structure/B1351083.png)


